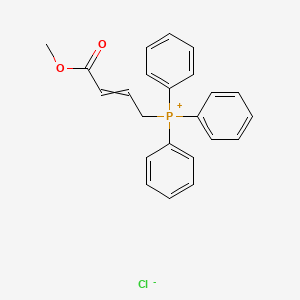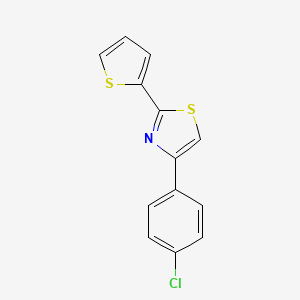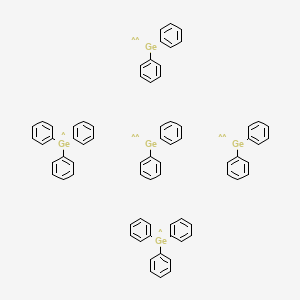
Diphenyl-lambda~2~-germane--triphenylgermyl (3/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is a unique organogermanium compound. Organogermanium compounds are known for their interesting chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, with its complex structure, offers a range of possibilities for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) typically involves the reaction of diphenylgermane with triphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction may require a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
Aplicaciones Científicas De Investigación
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s potential biological activity is being explored for its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing immune responses.
Mecanismo De Acción
The mechanism by which Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular proteins and enzymes, influencing signaling pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylgermane: A simpler organogermanium compound with similar chemical properties.
Triphenylgermane: Another related compound with three phenyl groups attached to germanium.
Tetraphenylgermane: A compound with four phenyl groups attached to germanium.
Uniqueness
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is unique due to its specific combination of phenyl groups and germanium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
109418-10-2 |
|---|---|
Fórmula molecular |
C72H60Ge5 |
Peso molecular |
1288.4 g/mol |
InChI |
InChI=1S/2C18H15Ge.3C12H10Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-15H;3*1-10H |
Clave InChI |
ODGZZXZVNCKGJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
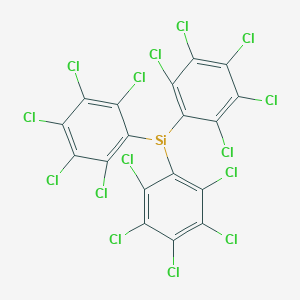
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
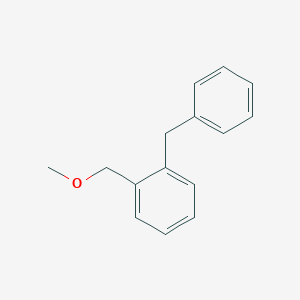
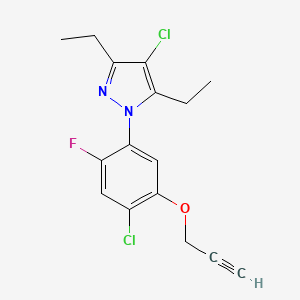




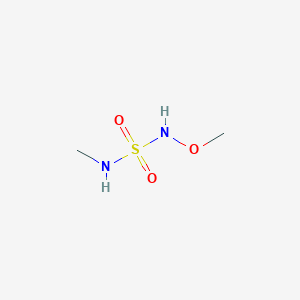
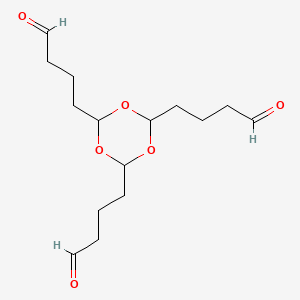
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
